![molecular formula C15H13ClN2 B12434166 [(10-Chloroanthracen-9-yl)methyl]hydrazine CAS No. 887593-09-1](/img/structure/B12434166.png)
[(10-Chloroanthracen-9-yl)methyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(10-Chloroanthracen-9-yl)methyl]hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a hydrazine functional group attached to a 10-chloroanthracen-9-ylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(10-Chloroanthracen-9-yl)methyl]hydrazine typically involves the reaction of 10-chloroanthracene-9-carbaldehyde with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(10-Chloroanthracen-9-yl)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The chlorine atom in the anthracene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Products may include anthracene-9,10-dione derivatives.
Reduction: Products may include various amine derivatives.
Substitution: Products may include substituted anthracene derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
[(10-Chloroanthracen-9-yl)methyl]hydrazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of hydrazine derivatives with biomolecules.
Industry: The compound can be used in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of [(10-Chloroanthracen-9-yl)methyl]hydrazine involves its interaction with molecular targets through its hydrazine functional group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include the inhibition of enzymes or the modification of nucleic acids, depending on the specific application.
Comparison with Similar Compounds
[(10-Chloroanthracen-9-yl)methyl]hydrazine can be compared with other similar compounds, such as:
10-Bromoanthracen-9-ylmethylhydrazine: Similar structure but with a bromine atom instead of chlorine.
10-Fluoroanthracen-9-ylmethylhydrazine: Similar structure but with a fluorine atom instead of chlorine.
10-Methylanthracen-9-ylmethylhydrazine: Similar structure but with a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific reactivity and properties conferred by the chlorine atom, which can influence its chemical behavior and applications.
Properties
CAS No. |
887593-09-1 |
|---|---|
Molecular Formula |
C15H13ClN2 |
Molecular Weight |
256.73 g/mol |
IUPAC Name |
(10-chloroanthracen-9-yl)methylhydrazine |
InChI |
InChI=1S/C15H13ClN2/c16-15-12-7-3-1-5-10(12)14(9-18-17)11-6-2-4-8-13(11)15/h1-8,18H,9,17H2 |
InChI Key |
AZRUCDZLMVIIGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[(1R)-2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B12434089.png)
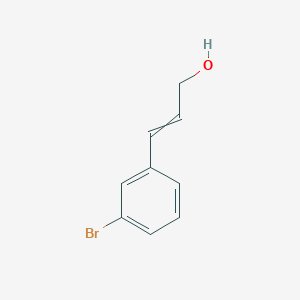
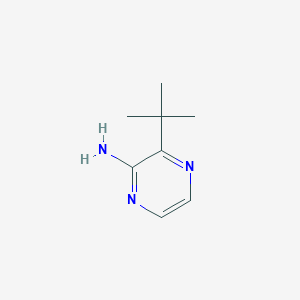
![2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12434128.png)
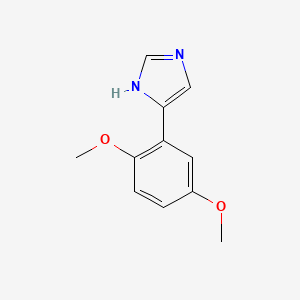

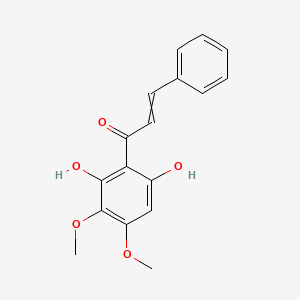
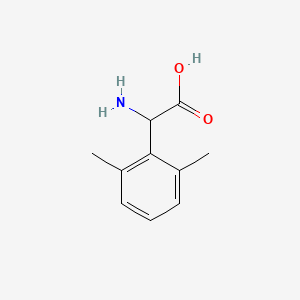
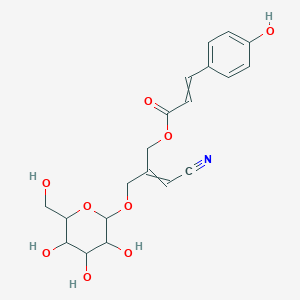
![(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12434164.png)
![3-[3,5-Dimethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enyl acetate](/img/structure/B12434165.png)
![[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate](/img/structure/B12434176.png)
![[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol](/img/structure/B12434184.png)
